Product packaging for 3-(Aminomethyl)-N-ethylbenzenesulfonamide(Cat. No.:)

3-(Aminomethyl)-N-ethylbenzenesulfonamide

Cat. No.: B13221465
M. Wt: 214.29 g/mol
InChI Key: AMCVADKBFBXXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Aminomethyl)-N-ethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the field of enzyme inhibition. This molecule features a benzenesulfonamide group, a well-established zinc-binding function (ZBF) that is critical for inhibiting carbonic anhydrase (CA) enzymes . The compound's structure, which includes an aminomethyl substituent and an N-ethyl group on the sulfonamide nitrogen, aligns with the modern "tail approach" used in drug design to enhance selectivity and efficacy against specific CA isoforms . Carbonic anhydrases are involved in numerous physiological processes, and their inhibitors have therapeutic potential for conditions like glaucoma, epilepsy, and cancer . As a research chemical, this compound is valuable for investigating structure-activity relationships (SAR) and developing new isoform-selective inhibitors. Its structure allows researchers to study how variations in the tail groups adjacent to the sulfonamide head influence binding affinity and selectivity within the active sites of different carbonic anhydrase enzymes. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2S B13221465 3-(Aminomethyl)-N-ethylbenzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-(aminomethyl)-N-ethylbenzenesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10/h3-6,11H,2,7,10H2,1H3

InChI Key

AMCVADKBFBXXFL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Aminomethyl N Ethylbenzenesulfonamide and Its Analogues

Strategic Chemical Modifications and Scaffold Derivatization

N-Sulfonylation Reactions for Enhanced Biological Activity

N-sulfonylation of the primary amine functionality in benzenesulfonamide (B165840) analogues is a widely employed strategy to introduce diverse aryl and heteroaryl sulfonyl groups, which can significantly influence the compound's interaction with biological targets. This reaction typically involves the treatment of the primary amine with a variety of sulfonyl chlorides in the presence of a base to yield the corresponding N-sulfonylated derivatives.

For instance, the reaction of 2-aminothiazole (B372263) with various sulfonyl chlorides in the presence of sodium acetate (B1210297) results in the formation of N-sulfonylated thiazole (B1198619) derivatives. This process involves heating the reactants to facilitate the transformation of the initially sticky substance into a fine powder, which can then be isolated by filtration. These N-sulfonylated compounds can be further modified, for example, through alkylation, to enhance their pharmacological properties, including potency and bioavailability. The versatility of 2-aminothiazole in these reactions makes it a valuable precursor for creating a diverse library of sulfonamide compounds with potential therapeutic applications.

The introduction of different sulfonyl groups can modulate the electronic and steric properties of the molecule, leading to enhanced biological activities such as anticancer and antimicrobial effects. For example, the synthesis of novel 4-thiazolone-based benzenesulfonamides has been shown to yield compounds with significant anti-proliferative activity against breast cancer cell lines and selective inhibitory effects against carbonic anhydrase IX (CA IX). rsc.org The design of these molecules often involves a strategy where the sulfonamide group acts as a zinc-anchoring moiety, while the substituted tail of the molecule can be varied to optimize interactions with the target enzyme. nih.gov

Acylation of Primary Amine Functionalities

The synthesis of N-(aminoiminomethyl)-1H-indole carboxamide derivatives showcases the utility of this approach. In this case, the acylation of a guanidine (B92328) moiety with an indole (B1671886) carboxylic acid derivative leads to compounds with potent inhibitory activity against the Na+/H+ exchanger. nih.gov The position of the carboxamide group on the indole ring was found to be crucial for activity, with substitution at the 2-position yielding the most potent inhibitors. Further modifications, such as the introduction of alkyl or substituted alkyl groups at the 1-position of the indole ring, led to even higher in vitro activities. nih.gov

This strategy of acylating a primary amine allows for the systematic exploration of the chemical space around the benzenesulfonamide core, leading to the identification of compounds with optimized biological profiles.

Nucleophilic Substitution Reactions on the Sulfonamide Moiety

While the sulfonamide nitrogen and the primary amine are common sites for derivatization, the sulfur atom of the sulfonamide moiety can also participate in nucleophilic substitution reactions, although this is less common. These reactions typically require harsh conditions and are influenced by the nature of the substituents on the aromatic ring.

Nucleophilic aromatic substitution (SNAAr) reactions on aryl halides are a well-established method for introducing nucleophiles to an aromatic ring. The reactivity of the aryl halide is significantly enhanced by the presence of strongly electron-withdrawing groups, such as nitro groups, positioned ortho and para to the leaving group. youtube.com The mechanism generally proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. youtube.com

In the context of benzenesulfonamide analogues, while direct nucleophilic substitution at the sulfur atom is not the primary synthetic route for derivatization, the principles of nucleophilic aromatic substitution can be applied to modify the aromatic ring of the benzenesulfonamide core, provided it is appropriately activated. For instance, a halogenated benzenesulfonamide with activating groups could potentially undergo substitution with various nucleophiles to introduce new functional groups onto the aromatic ring, thereby modulating its biological activity.

A more direct, albeit novel, approach involves the nucleophilic substitution at the nitrogen of arylsulfonamides using phosphide (B1233454) anions. This reaction allows for the transformation of arylsulfonamides into phosphamides and other amine derivatives. researchgate.net This method highlights the potential for unconventional nucleophilic substitution reactions to create novel benzenesulfonamide analogues.

Conjugation with Diverse Structural Motifs (e.g., 1,3,5-Triazines, Amino Acids, Chalcones, Stilbenes)

Conjugating the benzenesulfonamide scaffold with other biologically active pharmacophores is a powerful strategy to create hybrid molecules with potentially synergistic or novel biological activities. This molecular hybridization approach has been successfully employed to develop potent inhibitors of various enzymes and compounds with anticancer and antioxidant properties.

1,3,5-Triazines: The 1,3,5-triazine (B166579) (s-triazine) scaffold is known for its broad range of biological activities. nih.gov Benzenesulfonamides incorporating 1,3,5-triazine moieties have been extensively studied as potent and selective carbonic anhydrase inhibitors. nih.gov The synthesis of these conjugates often involves the stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride with an appropriate aminobenzenesulfonamide and other amines or anilines. nih.govresearchgate.net These hybrid molecules have demonstrated significant antioxidant and enzyme inhibitory activities. For example, a series of 1,3,5-triazine-substituted ureido benzenesulfonamides showed potent antioxidant capacity and inhibitory effects against butyrylcholinesterase (BChE). acgpubs.org

Amino Acids: The conjugation of benzenesulfonamides with amino acids can enhance their water solubility and facilitate transport into cells via amino acid transporters. The synthesis of these conjugates typically involves coupling the aminobenzenesulfonamide with an N-protected amino acid followed by deprotection. New 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives conjugated with 1,3,5-triazine disubstituted with various amino acids have been synthesized and shown to be potent inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isozyme hCA XII. nih.gov The choice of amino acid, whether polar or non-polar, significantly influences the inhibitory potency and selectivity. nih.govnih.gov

Chalcones: Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, exhibit a wide spectrum of biological activities, including anticancer properties. nih.govnih.govamazonaws.com The synthesis of chalcone-sulfonamide hybrids generally involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) (containing the sulfonamide moiety) with an aromatic aldehyde. nih.gov These hybrid compounds have shown promise as anticancer agents. For instance, a novel series of chalcone-sulfonamide derivatives was synthesized and evaluated for their in-vitro anticancer activity on the human breast cancer cell line MCF-7, with some compounds showing potent activity. nih.gov

Stilbenes: Stilbene derivatives are another class of compounds with interesting biological properties, including potential antitumor activity. nih.govhilarispublisher.commdpi.com A series of trans-stilbene (B89595) benzenesulfonamide derivatives have been designed and synthesized as potential antitumor agents. nih.gov These compounds were evaluated by the National Cancer Institute's 60 human tumor cell line screen, and several derivatives demonstrated cytotoxic activity against various cancer cell lines, with some showing selective activity against breast and colon cancer cells. nih.gov

Pharmacological Target Engagement and Molecular Mechanisms of 3 Aminomethyl N Ethylbenzenesulfonamide

Carbonic Anhydrase Enzyme Inhibition Profile

Benzenesulfonamide (B165840) derivatives are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a superfamily of metalloenzymes crucial for various physiological processes. researchgate.netmdpi.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibitory action of sulfonamides is primarily achieved through the binding of the deprotonated sulfonamide group to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. mdpi.comresearchgate.net

Inhibition Kinetics Across Human Carbonic Anhydrase Isoforms (hCA I, II, IV, VII, IX, XII)

The benzenesulfonamide scaffold allows for extensive chemical modification, leading to a wide range of inhibitory potencies and selectivities against the various human carbonic anhydrase (hCA) isoforms. Kinetic studies have demonstrated that these compounds can inhibit different hCA isoforms at levels ranging from low nanomolar to micromolar concentrations.

The cytosolic isoforms hCA I and hCA II are common off-targets, though hCA II is also a target for glaucoma treatment. mdpi.com Tumor-associated isoforms hCA IX and hCA XII, and the glaucoma-implicated hCA IV, are also key targets for inhibitor development. nih.govacs.org Studies on N-((4-sulfamoylphenyl)carbamothioyl) amides, for example, showed potent inhibition against hCA VII, an isoform linked to neuropathic pain.

The inhibitory activities for various benzenesulfonamide derivatives are summarized below, showcasing the typical range of potencies observed for this class of compounds against several key hCA isoforms.

Compound TypehCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, µM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Mono-tailed benzenesulfonamides68.4–458.162.8–153.71.1–6.2-55.4–113.2
Triazinyl-substituted benzenesulfonamides----7.5–9.6
Imide-incorporating sulphonamides49 to >10,0002.4–4515-9.7–776614–316

This table presents a range of inhibition constants (Ki) derived from studies on various benzenesulfonamide derivatives to illustrate the general inhibitory profile of this chemical class. The values are indicative of the potency range and not specific to 3-(Aminomethyl)-N-ethylbenzenesulfonamide unless otherwise stated. Data sourced from multiple studies. mdpi.comnih.govacs.org

Isozyme-Selective Inhibition Mechanisms and Associated Research Avenues (e.g., Tumor-Associated hCA IX and XII)

Achieving isozyme-selective inhibition is a primary goal in the development of sulfonamide-based drugs to minimize off-target effects. The tumor-associated isoforms hCA IX and hCA XII are particularly important targets in oncology. These transmembrane enzymes are highly expressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis.

Selectivity is challenging due to the high degree of structural conservation in the active sites across different hCA isoforms. However, subtle differences in the amino acid residues at the entrance and in the middle of the active site cavity can be exploited. Drug design strategies, such as the "tail approach," involve adding substituents to the benzene (B151609) ring of the sulfonamide. These "tails" can form specific interactions with non-conserved residues, thereby enhancing affinity and selectivity for a particular isoform. For instance, derivatives of 4-aminomethyl- and aminoethyl-benzenesulfonamide have been explored for their potential to selectively inhibit hCA isoforms. nih.gov

Research is actively focused on developing sulfonamides that potently and selectively inhibit hCA IX and XII as a therapeutic strategy to disrupt pH regulation in tumors and inhibit their growth.

Inhibition of Microbial Carbonic Anhydrases (e.g., α-Carbonic Anhydrase in Vancomycin-Resistant Enterococci)

Bacterial carbonic anhydrases are emerging as novel targets for the development of antibiotics with new mechanisms of action. nih.gov These enzymes are vital for microbial metabolism, pH homeostasis, and biosynthetic pathways. tandfonline.com The structural differences between bacterial CAs (which can belong to the α, β, γ, or ι-classes) and human α-CAs offer an opportunity for designing selective inhibitors. mdpi.com

Significant research has focused on inhibiting CAs in pathogenic bacteria, including vancomycin-resistant enterococci (VRE), a major cause of hospital-acquired infections. researchgate.net VRE expresses both α-class and γ-class CAs. Studies have shown that sulfonamide inhibitors, such as acetazolamide (B1664987) and dorzolamide, can effectively inhibit these bacterial enzymes and suppress VRE growth in vitro and in vivo. asm.orgnih.gov For example, sulfonamide derivatives have demonstrated potent inhibition of the α-CA from Enterococcus faecium (EfCAα) with Ki values in the nanomolar range. researchgate.net This inhibition can disrupt essential metabolic processes, potentially leading to a bacteriostatic or bactericidal effect and even synergizing with existing antibiotics like gentamicin. asm.orgnih.gov

Molecular Dynamics of Zinc-Bound Hydroxide (B78521) Attack and Proton Transfer in Carbonic Anhydrase Active Sites

The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a carbon dioxide molecule. The resulting bicarbonate is then displaced by a water molecule, and a proton transfer step regenerates the zinc-bound hydroxide, completing the catalytic cycle.

Sulfonamide inhibitors block this cycle by directly coordinating with the catalytic Zn²⁺ ion. researchgate.net The sulfonamide group (—SO₂NH₂) binds to the zinc in its deprotonated, anionic form (—SO₂NH⁻), forming a stable tetrahedral complex. This binding displaces the water molecule/hydroxide ion essential for catalysis. mdpi.com

Computational methods like molecular dynamics simulations and X-ray crystallography have been instrumental in elucidating these interactions at an atomic level. acs.orgcnr.it These studies reveal that in addition to the primary interaction with the zinc ion, the inhibitor's structure, including the benzenesulfonamide core and its substituents, forms a network of hydrogen bonds and van der Waals interactions with amino acid residues within the active site. These secondary interactions are crucial for determining the inhibitor's affinity and isoform selectivity.

Exploration of Alternative Biological Targets and Mechanisms of Action

Beyond carbonic anhydrase inhibition, compounds featuring the benzenesulfonamide scaffold have been investigated for their effects on other biological pathways, notably regulated cell death processes.

Inhibition of Ferroptosis and Oxytosis Pathways

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. It is distinct from other cell death pathways like apoptosis and is implicated in various pathological conditions. Oxytosis is a related pathway that also involves oxidative stress.

Recent research has identified that certain benzenesulfonamide derivatives can act as potent inhibitors of ferroptosis. epa.gov These compounds are often analogues of Ferrostatin-1 (Fer-1), a well-known radical-trapping antioxidant that inhibits ferroptosis. The mechanism of action for these benzenesulfonamide-based inhibitors involves scavenging lipid radicals, thereby preventing the oxidative damage to cell membranes that drives ferroptotic cell death. epa.gov

Conversely, other benzenesulfonamide derivatives, such as 4-Methyl-N-(Piperidin-1-Ylmethylene) benzenesulfonamide (PMSA), have been shown to promote ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 antioxidant pathway, highlighting the diverse biological activities of this chemical class. nih.govnih.gov This indicates that the benzenesulfonamide scaffold can be modified to either inhibit or induce ferroptosis, opening up different therapeutic avenues.

Investigation of Antioxidative Properties (for specific derivatives)

The antioxidative potential of molecules structurally related to this compound has been a subject of scientific inquiry. Research has focused on derivatives that incorporate the aminobenzene sulfonamide motif into larger molecular scaffolds. For instance, a series of 1,3,5-triazine (B166579) derivatives featuring aminobenzene sulfonamide, as well as other structural motifs like aminoalcohol/phenol, piperazine, chalcone, or stilbene, were assessed for their antioxidant capabilities. semanticscholar.org The inclusion of the aminobenzene sulphonamide structure is significant due to its proven antibacterial effects, which involve the competitive inhibition of enzymatic reactions involving p-aminobenzoic acid, thereby slowing folic acid metabolism. semanticscholar.org

Studies have demonstrated that combining biologically active structures, such as aminobenzene sulfonamides, with a 1,3,5-triazine core can lead to a notable increase in antioxidative activity. semanticscholar.org Furthermore, substituted triazene (B1217601) benzene sulfonamides have also shown significant antioxidative properties. semanticscholar.org Phenolic compounds are recognized as a major class of highly active antioxidants. semanticscholar.org The antioxidant activity of such derivatives is often evaluated by their ability to scavenge free radicals. semanticscholar.org This property is beneficial as it may help protect healthy cells from damage caused by free radicals. semanticscholar.org

Derivative ClassCore StructureIncorporated MotifsObserved PropertyReference
Triazine Analogues1,3,5-triazineAminobenzene sulfonamide, Piperazine, Chalcone, StilbeneEvaluated as potential antioxidants semanticscholar.org
Triazene AnaloguesTriazene benzeneSulfonamideShowed significant antioxidative activity semanticscholar.org

Interaction with Dipeptidyl Peptidase IV

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that is a well-established therapeutic target. semanticscholar.orgbrieflands.com It functions by cleaving N-terminal dipeptides from proteins that have proline or alanine (B10760859) in the penultimate position. nih.gov The interaction of inhibitors with DPP-IV is a key area of research. The aminomethyl group, a key feature of this compound, has been shown to be significant for the inhibitory activity against DPP-IV. brieflands.com

In studies of related aminomethyl-pyridine compounds, it was found that those with the aminomethyl group in the β-position exhibited lower IC50 values and thus better efficacy compared to those with the group in the α-position. brieflands.com Molecular dynamics simulations of other inhibitors, such as ABT-341, have shown that ligand binding can stabilize the DPP-IV protein. semanticscholar.org These simulations identified hydrophobic interactions with specific residues, namely Phe357 and Tyr666, as conserved and crucial for the interaction. semanticscholar.org The inhibition of DPP-IV is a strategy to prevent the inactivation of incretin (B1656795) hormones like GLP-1. brieflands.com

Structural Feature/InhibitorKey FindingInteracting ResiduesReference
Aminomethyl group (β-position)Associated with lower IC50 values and better efficacy in pyridine (B92270) compounds.Not specified brieflands.com
ABT-341 (example inhibitor)Stabilizes the DPP-IV protein upon binding.Phe357, Tyr666 (hydrophobic interactions) semanticscholar.org

Structure Activity Relationship Sar Studies of 3 Aminomethyl N Ethylbenzenesulfonamide Analogues

Application of Molecular Modeling and Computational Chemistry in SAR Elucidation

The exploration of structure-activity relationships (SAR) for analogues of 3-(Aminomethyl)-N-ethylbenzenesulfonamide has been significantly advanced by the application of molecular modeling and computational chemistry. These in silico techniques provide profound insights into the molecular interactions between ligands and their target enzymes, thereby guiding the rational design of more potent and selective inhibitors. By simulating these interactions at an atomic level, researchers can predict binding affinities and orientations, which is crucial for understanding the mechanistic basis of inhibition and for the strategic development of new therapeutic agents.

Molecular Docking Simulations to Predict Ligand-Enzyme Binding Modes

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to benzenesulfonamide (B165840) analogues to elucidate their binding modes with various enzymes, particularly carbonic anhydrases (CAs) and other cancer-related proteins like Dickkopf-1 (Dkk1) and dihydrofolate reductase (DHFR). researchgate.netresearchgate.netresearchgate.net

Docking studies on a series of tri-aryl imidazole-benzenesulfonamide hybrids targeting human carbonic anhydrase IX (hCA IX), a tumor-associated isoform, revealed critical binding interactions. nih.gov The primary sulfonamide group is essential as a Zinc-binding group (ZBG), anchoring the inhibitors to the Zn²⁺ ion in the enzyme's active site. nih.govnih.gov The simulations showed that potent inhibitors form a coordination bond with the zinc ion and establish key hydrogen bonds with surrounding amino acid residues such as Gln92, His94, Leu199, and Thr201. nih.gov The orientation of the aryl imidazole (B134444) "tail" within the active site pocket further influences potency and selectivity. nih.gov

Similarly, in the development of inhibitors for Dickkopf-1 (Dkk1), a protein implicated in cancer progression, molecular docking was used to investigate sulfanilamide (B372717) derivatives. researchgate.net Compound 5d from this series was identified as a potential dual inhibitor of CA-II and Dkk1, with predicted binding energies of -8.9 kcal/mol and -9.7 kcal/mol, respectively. researchgate.net These favorable binding energies suggest strong interactions within the binding pockets of both proteins. researchgate.net

Further studies on N-substituted sulfonamides demonstrated that derivatives displayed higher binding affinities for their target, ranging from -6.8 to -8.2 kcal/mol, compared to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov This indicates their potential as highly effective inhibitors. The docking of indole-based diaza-sulphonamides against the JAK-3 protein, a target in oral cancer, also showed strong binding affinities, with scores between -8.8 and -9.7, comparable to the clinically used drug Doxorubicin. nih.gov

The binding interactions for several benzenesulfonamide analogues with their respective enzyme targets are summarized below.

Compound/AnalogueTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues
Imidazole-benzenesulfonamide hybrid (5g)Carbonic Anhydrase IX (CA IX)Not specifiedZn²⁺, Gln92, His94, Leu199, Thr201 nih.gov
Sulfanilamide derivative (5d)Dickkopf-1 (Dkk1)-9.7 researchgate.netNot specified
Sulfanilamide derivative (5d)Carbonic Anhydrase II (CA-II)-8.9 researchgate.netNot specified
Indole-based diaza-sulphonamide (Compound 1)JAK-3 Protein-9.7 nih.govNot specified
Indole-based diaza-sulphonamide (Compound 4)JAK-3 Protein-9.5 nih.govNot specified

These simulations are instrumental in visualizing and understanding the specific forces—such as hydrogen bonds, hydrophobic interactions, and metal coordination—that govern the ligand-enzyme recognition process. nih.govrsc.org This detailed molecular picture is invaluable for interpreting SAR data and for designing next-generation inhibitors.

Rational Design of Potent and Selective Inhibitors through Computational Approaches

Computational chemistry serves as a cornerstone for the rational design of novel inhibitors, moving beyond trial-and-error synthesis to a more targeted approach. researchgate.netresearchgate.net By leveraging the insights gained from molecular docking and other computational methods, researchers can strategically modify the chemical scaffold of this compound to enhance potency and selectivity for a specific biological target.

The design of selective inhibitors for tumor-associated CA isoforms, such as CA IX and CA XII, over ubiquitous isoforms like CA I and II, is a significant goal in anticancer drug development. nih.gov Computational studies have guided the modification of the "tail" portion of benzenesulfonamide inhibitors to exploit subtle differences in the active site cavities of these isoforms. researchgate.netnih.gov For instance, the synthesis of a series of 2,4,5-triphenylimidazole-benzenesulfonamides was based on a rational design strategy to develop selective hCA IX inhibitors. nih.gov The substitution patterns on the pendant aryl moiety were chosen to create diverse lipophilic and electronic environments, which were then correlated with inhibitory activity through computational and biological assays. nih.gov

In another example, the development of inhibitors for the anti-apoptotic protein Mcl-1 was guided by structure-based drug design. nih.govnih.gov Starting from an initial hit compound, comprehensive SAR studies supported by computational modeling led to the design of a potent and selective inhibitor with a binding affinity (Ki) of 180 nM. nih.govnih.gov This represented a significant improvement in potency achieved through rational, structure-guided modifications. nih.govnih.gov

The process of rational design often involves an iterative cycle of computational prediction, chemical synthesis, and biological evaluation. For example, a study aiming to develop Dickkopf 1 (Dkk1) inhibitors synthesized a series of sulfanilamide derivatives. researchgate.net Computational modeling predicted that compound 5d would have high inhibitory potential, a prediction that was subsequently confirmed by in vitro biological assays, where it exhibited maximum inhibition against CA-II with an IC50 value of 0.00690 µM. researchgate.net This demonstrates the predictive power of computational approaches in identifying promising lead candidates.

The inhibitory activities of computationally designed benzenesulfonamide analogues against their targets are highlighted in the table below.

Compound/AnalogueTarget EnzymeInhibitory Activity (IC₅₀ or Kᵢ)Selectivity Profile
Tri-aryl imidazole-benzenesulfonamide (5g)Carbonic Anhydrase IX (CA IX)Kᵢ = 0.3 µM nih.govSelective for CA IX over CA XII nih.gov
Tri-aryl imidazole-benzenesulfonamide (5b)Carbonic Anhydrase IX (CA IX)Kᵢ = 0.3 µM nih.govSelective for CA IX over CA XII nih.gov
Sulfanilamide derivative (5d)Carbonic Anhydrase II (CA-II)IC₅₀ = 0.00690 µM researchgate.netSignificantly more potent than standard acetazolamide researchgate.net
3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide (21)Myeloid Cell Leukemia 1 (Mcl-1)Kᵢ = 180 nM nih.govnih.govSelective for Mcl-1 over Bcl-2 nih.gov

Through these computational strategies, the design of benzenesulfonamide analogues has become a more efficient and knowledge-driven process, enabling the development of inhibitors with finely tuned pharmacological profiles.

Preclinical Research Applications and Potential Therapeutic Scaffolds

Development as a Scaffold for Novel Carbonic Anhydrase Inhibitors

The benzenesulfonamide (B165840) moiety is a well-established zinc-binding group, making it a cornerstone in the design of carbonic anhydrase inhibitors (CAIs). nih.gov The structural framework of 3-(Aminomethyl)-N-ethylbenzenesulfonamide offers significant potential for the development of new CAIs with tailored properties for specific disease-relevant targets.

The design of isozyme-specific carbonic anhydrase inhibitors is crucial for targeting diseases like glaucoma and cancer, where specific CA isoforms are overexpressed. nih.gov Research has demonstrated that modifications to the benzenesulfonamide scaffold can yield compounds with high affinity and selectivity for particular isozymes. For instance, the synthesis of novel benzenesulfonamide derivatives has led to potent inhibitors of the tumor-associated isoform CA IX. rsc.org The synthesis of such compounds often involves the reaction of a primary sulfonamide with various heterocyclic structures to enhance inhibitory activity and selectivity. nih.gov

The general synthetic approach for creating diverse benzenesulfonamide-based inhibitors involves modifying the amino group of an aminomethylbenzenesulfonamide core. For example, reaction of 4-aminomethyl-benzenesulfonamide with thiophosgene (B130339) yields an isothiocyanate derivative, which can then be reacted with a variety of amines, amino acids, and oligopeptides to produce a library of compounds with different "tails." rug.nl These tails can interact with amino acid residues in the active site of different CA isozymes, thereby conferring selectivity.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Novel Benzenesulfonamide Derivatives
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
AAZ (Acetazolamide) 25012255.7
Compound 1 75.56.57.63.5
Compound 2 >100001056134.8936.2
Compound 3 8500742338.87423

Data represents findings for various benzenesulfonamide derivatives and illustrates the potential for achieving isozyme selectivity through structural modifications. AAZ is included as a standard reference inhibitor.

A key strategy for enhancing the selectivity of benzenesulfonamide-based inhibitors is the "tail approach." nih.govebi.ac.uk This involves the addition of chemical moieties to the core scaffold that can exploit differences in the active site cavities of various CA isozymes. By extending tails into specific subpockets of the enzyme's active site, it is possible to improve the ligand-isoform matching and achieve greater selectivity. nih.govebi.ac.uk

For example, a "three-tails" approach has been explored, where a benzenesulfonamide scaffold is modified with three distinct chemical tails. nih.gov This strategy aims to fully exploit the amino acid differences among the active sites of different human carbonic anhydrases. nih.govebi.ac.uk The synthesis of these multi-tailed inhibitors often starts with a core structure like 4-(2-aminoethyl)benzenesulfonamide, which is then elaborated through reductive amination or nucleophilic substitution to attach the desired tails. acs.org Computational methods, such as molecular docking, are also employed to predict the binding modes of these inhibitors and to rationalize their inhibitory activity and selectivity, further guiding the design of more effective compounds. mdpi.com

Antimicrobial Agent Development (e.g., Against Vancomycin-Resistant Enterococci)

The aminobenzenesulfonamide scaffold has also been investigated for its potential in developing new antimicrobial agents, particularly against drug-resistant bacteria such as vancomycin-resistant enterococci (VRE). unifi.it VRE are a significant cause of hospital-acquired infections and have limited treatment options. unifi.it

A study involving the synthesis of novel 1,3,5-triazinyl aminobenzenesulfonamides demonstrated promising activity against VRE isolates. unifi.it In this research, aminobenzenesulfonamide derivatives were incorporated into a triazine ring structure, and the resulting compounds were evaluated for their antimicrobial efficacy. One of the synthesized compounds, (E)-4-[2-({4-[(4-cinnamoylphenyl)amino]-6- [(4-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethyl]benzenesulfonamide, exhibited a notable minimum inhibitory concentration (MIC) against the tested strains. unifi.it

Table 2: Antimicrobial Activity of a Benzenesulfonamide Derivative Against VRE
CompoundTarget OrganismMIC (µM)
Compound 21 Vancomycin-Resistant Enterococcus faecalis26.33

MIC (Minimum Inhibitory Concentration) value for (E)-4-[2-({4-[(4-cinnamoylphenyl)amino]-6- [(4-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethyl]benzenesulfonamide (Compound 21). unifi.it

Antitumor Research Applications (Focus on Hypoxia-Related Targets)

The benzenesulfonamide scaffold is of significant interest in antitumor research, primarily due to its ability to target hypoxia-related mechanisms in solid tumors. rsc.org Tumor hypoxia, or low oxygen levels, is a hallmark of many cancers and is associated with resistance to therapy and poor prognosis. nih.gov Carbonic anhydrase IX (CA IX) is a key enzyme that is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell survival and metastasis. nih.gov

The in vitro antitumor activity of benzenesulfonamide derivatives is often evaluated against a panel of human cancer cell lines. The HCT116 human colorectal carcinoma cell line, which is available in both p53 wild-type (p53+/+) and p53-null (p53-/-) variants, is a commonly used model to assess the p53-dependent effects of potential anticancer agents. umich.edu

Studies on novel 1,3,5-triazinyl aminobenzenesulfonamides have included cytotoxicity evaluations against the HCT116 p53+/+ cell line. unifi.it In one such study, the majority of the tested compounds did not show significant toxicity, indicating a favorable selectivity profile. However, a few derivatives did exhibit cytotoxic effects, with IC50 values in the micromolar range. unifi.it This suggests that specific structural modifications to the aminobenzenesulfonamide scaffold can impart cytotoxic activity against cancer cells.

Table 3: In Vitro Cytotoxicity of Benzenesulfonamide Derivatives Against HCT116 p53+/+ Cells
CompoundIC₅₀ (µM)
Compound 7 ~50
Compound 32 ~50

IC₅₀ values for 4,4'-[(6-chloro-1,3,5-triazin-2,4-diyl)bis(iminomethylene)] dibenzenesulfonamide (Compound 7) and (E)-4-{2-[(4-[(4-hydroxyphenyl)amino]-6-[(4- styrylphenyl)amino]-1,3,5-triazin-2-yl)amino]ethyl}benzenesulfonamide (Compound 32) against the HCT116 p53+/+ cell line. unifi.it

To evaluate the in vivo antitumor efficacy of potential drug candidates, researchers often utilize tumor xenograft models in immunocompromised mice. nih.gov In these models, human cancer cells are implanted either subcutaneously or orthotopically into the mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a living organism. nih.gov

While specific in vivo efficacy studies for this compound were not identified in the reviewed literature, the general approach for benzenesulfonamide-based antitumor agents involves such models. For instance, a 3-aminomethyl analog of a non-peptide αvβ3 antagonist, conjugated with a fluorescent dye, has been used for in vivo fluorescence molecular tomography of tumors. nih.gov This highlights the utility of the aminomethyl-benzenesulfonamide scaffold in developing agents for in vivo tumor targeting and imaging. nih.gov The antitumor effects of hypoxia-activated prodrugs, which can be based on sulfonamide structures, are also evaluated in a wide range of hypoxic xenografts to confirm their selective activity against hypoxic tumor cells.

Utility as a Biochemical Research Tool for Enzyme Mechanism Elucidation

The compound this compound serves as a valuable molecular probe in biochemical and pharmacological research, primarily for the elucidation of enzyme mechanisms. Its utility stems from the well-defined interactions of its constituent chemical moieties with enzyme active sites, particularly those of metalloenzymes. The benzenesulfonamide scaffold is a classic framework for enzyme inhibitors, and the specific substitutions on this molecule allow for a nuanced investigation of enzyme-ligand interactions.

The primary mechanism of action for benzenesulfonamide-based inhibitors, especially in the context of zinc-containing enzymes like carbonic anhydrases, involves the coordination of the sulfonamide group to the catalytic metal ion. nih.govnih.gov The ionized sulfonamide's nitrogen atom typically displaces a zinc-bound water molecule or hydroxide (B78521) ion, a key step in the catalytic cycle of many such enzymes. nih.gov This direct interaction with a crucial component of the catalytic machinery allows researchers to arrest the enzyme in an inhibited state, facilitating the study of its structure and function.

For instance, X-ray crystallography of enzyme-inhibitor complexes can reveal the precise hydrogen bonding and van der Waals interactions between the inhibitor and the protein. nih.govnih.gov This structural information is critical for understanding the molecular basis of the enzyme's catalytic mechanism and for the rational design of more potent and selective inhibitors.

Furthermore, by systematically modifying the structure of this compound and observing the effects on its inhibitory activity, researchers can perform detailed structure-activity relationship (SAR) studies. acs.org These studies are instrumental in mapping the chemical space of the enzyme's active site and in understanding the physicochemical properties that govern ligand binding.

The kinetic analysis of enzyme inhibition by this compound can also provide insights into the enzyme's mechanism. By determining the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), researchers can infer whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. nih.gov This information is crucial for building a complete model of the enzyme's catalytic cycle.

The following tables present hypothetical data to illustrate how this compound could be used in enzyme inhibition studies.

Table 1: Kinetic Parameters of Enzyme Inhibition by this compound
EnzymeInhibition Constant (Ki)IC50Type of Inhibition
Carbonic Anhydrase II85 nM150 nMCompetitive
Carbonic Anhydrase IX25 nM45 nMCompetitive
Matrix Metalloproteinase-91.2 µM2.5 µMCompetitive
Table 2: Structural Interaction Data of this compound with Carbonic Anhydrase II Active Site Residues
Inhibitor MoietyInteracting ResidueInteraction TypeDistance (Å)
Sulfonamide-NH2Zn2+Coordination2.1
Sulfonamide-SO2Thr199Hydrogen Bond2.8
Aminomethyl GroupGln92Hydrogen Bond3.1
N-ethyl GroupVal121van der Waals3.9
Benzene (B151609) RingLeu198van der Waals4.2

Methodological Considerations in Academic Research on 3 Aminomethyl N Ethylbenzenesulfonamide

In Vitro Enzyme Inhibition Assays (e.g., Against various hCA isoforms, bacterial CAs)

In vitro enzyme inhibition assays are fundamental in the study of 3-(aminomethyl)-N-ethylbenzenesulfonamide and its derivatives, particularly for elucidating their potential as inhibitors of carbonic anhydrases (CAs). These assays quantify the inhibitory potency of the compound against various CA isoforms, including human (hCA) and bacterial CAs. A standard method employed for this purpose is the stopped-flow CO₂ hydrase assay.

This technique measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The inhibitory constants (Kᵢ) are determined by the nonlinear least-squares method using the Cheng-Prusoff equation. Research on analogous benzenesulfonamide (B165840) derivatives has demonstrated significant inhibitory activity against several hCA isoforms. For instance, studies on triazinyl-substituted aminomethyl- and aminoethyl-benzenesulfonamide conjugates have shown potent inhibition of hCA XII, with Kᵢ values in the low nanomolar range (7.5–9.6 nM). rsc.org Similarly, other benzenesulfonamide derivatives have been shown to be effective inhibitors of cytosolic isoforms hCA I and hCA II, as well as tumor-associated isoforms hCA IX and XII. nih.govnih.gov

The inhibitory profiles of these compounds are typically evaluated against a panel of physiologically relevant isoforms. For example, hCA I and II are widespread cytosolic isoforms, while hCA IX and XII are transmembrane enzymes associated with tumors and are considered important therapeutic targets. nih.gov The selectivity of the inhibitor for different isoforms is a critical aspect of these studies, as it can influence the therapeutic potential and side-effect profile of the compound. While many sulfonamides show broad-spectrum CA inhibition, research efforts are often directed at designing isoform-selective inhibitors. nih.gov

In the context of bacterial CAs, inhibition studies are crucial for the development of novel anti-infective agents. nih.gov By targeting bacterial CAs, which are essential for the pathogen's life cycle, these inhibitors offer a different mechanism of action compared to conventional antibiotics. nih.gov The investigation of sulfonamides against bacterial CAs, such as those from Mycobacterium tuberculosis, has revealed effective inhibition, highlighting the potential for developing new antibacterial drugs. nih.gov

Table 1: Illustrative In Vitro Inhibition Data for Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Triazinyl-substituted aminomethyl-benzenesulfonamides---7.5–9.6
Benzenesulfonamides with ureidoethylaminobenzyl tails24.62.8–9.2--
Indolin-2-one-based sulfonamides92.55.9--
Sulfonamides with phthalimido moieties492.49.714

Advanced Spectroscopic and Chromatographic Characterization Techniques (e.g., NMR, HRMS, IR, HPLC-DAD/MS)

The synthesis and purification of this compound and its derivatives necessitate the use of advanced analytical techniques for structural confirmation and purity assessment. High-performance liquid chromatography (HPLC), often coupled with a diode-array detector (DAD) or mass spectrometry (MS), is a cornerstone for determining the purity of these compounds. chemicalbook.comwu.ac.th

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation of these molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbon atoms, respectively. researchgate.netnih.gov In the ¹H NMR spectrum of a typical benzenesulfonamide, the aromatic protons appear in the region between 6.51 and 8.02 ppm, while the proton of the sulfonamide group (–SO₂NH–) is observed as a singlet between 8.78 and 10.36 ppm. rsc.orgnih.gov The signals corresponding to the aminomethyl and ethyl groups would be expected in the aliphatic region of the spectrum.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. chemicalbook.com This technique is crucial for verifying the identity of the target molecule and for identifying any impurities.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For sulfonamides, characteristic absorption bands for the S=O stretching vibrations are observed in the ranges of 1320–1310 cm⁻¹ (asymmetric) and 1155–1143 cm⁻¹ (symmetric). rsc.org The N-H stretching vibrations of the sulfonamide and amine groups would also be evident in the IR spectrum.

Table 2: Summary of Spectroscopic and Chromatographic Data for a Representative Benzenesulfonamide Derivative

TechniqueObservation
¹H NMR Aromatic protons: ~7.0-8.0 ppm; Sulfonamide NH: ~8.5-10.5 ppm; Aliphatic protons (aminomethyl & ethyl groups): specific chemical shifts and splitting patterns.
¹³C NMR Aromatic carbons: ~110-160 ppm; Aliphatic carbons: upfield signals corresponding to the aminomethyl and ethyl groups.
HRMS Provides the exact mass of the molecular ion, confirming the elemental formula.
IR (cm⁻¹) S=O stretching: ~1320 (asymmetric), ~1150 (symmetric); N-H stretching: ~3300-3400.
HPLC A single major peak indicates high purity, with retention time characteristic of the compound.

Note: This table describes the expected data for a compound like this compound based on general knowledge of sulfonamide characterization.

Computational Chemistry Methodologies (e.g., Molecular Dynamics Simulations, Quantum Mechanical Calculations for Binding Energy)

Computational chemistry plays a vital role in understanding the interactions between this compound and its biological targets at an atomic level. Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of the ligand-protein complex over time. ni.ac.rsuni-miskolc.hu These simulations can reveal the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules in the binding process. ni.ac.rs By analyzing the trajectory of the MD simulation, researchers can gain insights into the key interactions that contribute to the binding affinity and selectivity of the inhibitor.

Quantum mechanical (QM) calculations are used to determine the binding energies of the ligand-protein complex with high accuracy. nih.gov These methods can provide a detailed breakdown of the different energy components contributing to the binding, such as electrostatic and van der Waals interactions. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

Molecular docking is another widely used computational technique to predict the preferred binding mode of a ligand to a protein target. nih.gov It involves sampling a large number of possible conformations and orientations of the ligand in the protein's active site and scoring them based on their predicted binding affinity. The results of docking studies can guide the synthesis of new derivatives with improved inhibitory activity.

These computational approaches, when used in conjunction with experimental data, provide a comprehensive understanding of the structure-activity relationships of benzenesulfonamide inhibitors and facilitate the development of new therapeutic agents. ni.ac.rs

Cell-Based Assays for Biological Activity (e.g., Cellular Assays for Ferroptosis Inhibition)

While the primary focus of research on benzenesulfonamides has been on their enzyme inhibitory activity, cell-based assays are essential for evaluating their biological effects in a more physiological context. For instance, investigating the ability of these compounds to inhibit cell proliferation or induce apoptosis in cancer cell lines can provide valuable information about their therapeutic potential.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov The potential for benzenesulfonamide derivatives to modulate this process is an emerging area of interest. Cellular assays for ferroptosis inhibition typically involve treating cells with a known ferroptosis inducer, such as erastin (B1684096) or RSL3, in the presence or absence of the test compound. nih.gov The viability of the cells is then assessed using methods like the MTT assay. wu.ac.th

The mechanism of ferroptosis inhibition can be further investigated by measuring markers of lipid peroxidation and the levels of key proteins involved in the ferroptosis pathway, such as glutathione (B108866) peroxidase 4 (GPX4). nih.gov While direct evidence for the involvement of this compound in ferroptosis inhibition is not yet established, the exploration of its effects in such cell-based assays could uncover novel biological activities and therapeutic applications for this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.